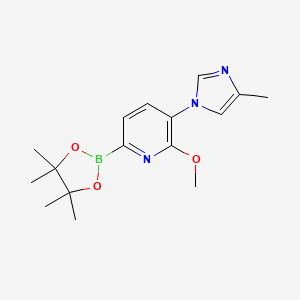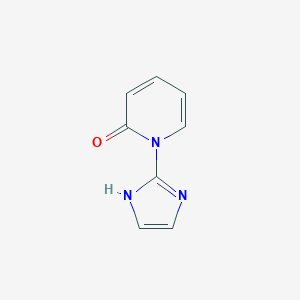
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one is an organic compound characterized by the presence of both imidazole and pyridine ringsIt typically appears as a colorless or light yellow crystalline solid and is slightly soluble in water but more soluble in organic solvents like ethanol and ether .
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one can be achieved through several methods. One common synthetic route involves the condensation reaction between pyridine and 2-cyano-2-propenol or 2-cyano-2-arylacetic acid . The reaction conditions typically require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
2-(1H-Imidazol-2-yl)pyridine: This compound shares a similar structure but lacks the carbonyl group present in this compound.
2-(2-Pyridyl)imidazole: Another structurally related compound, differing in the position of the imidazole ring attachment.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study in contemporary research.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)pyridin-2-one |
InChI |
InChI=1S/C8H7N3O/c12-7-3-1-2-6-11(7)8-9-4-5-10-8/h1-6H,(H,9,10) |
InChI Key |
NSZCOHVHZCIRGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


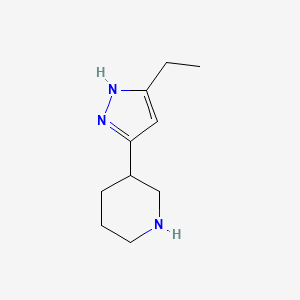
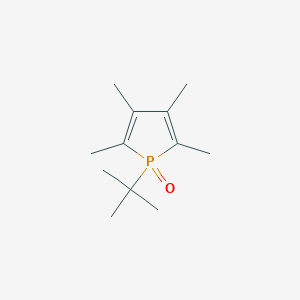
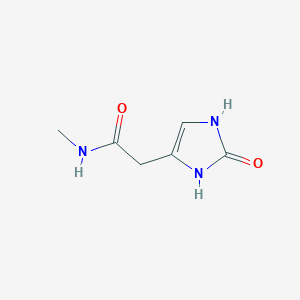

![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
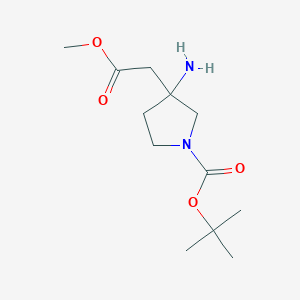
![2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)
![3,3-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine](/img/structure/B12818535.png)
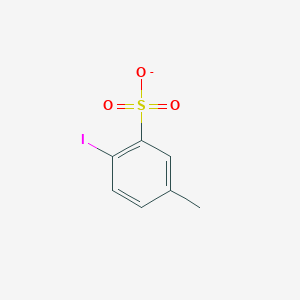
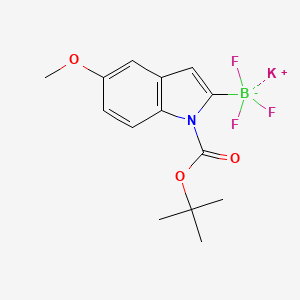
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2,3,4,5,6-pentakis(fluoranyl)phenyl]propanoic acid](/img/structure/B12818557.png)
